2-Cyclohexyl-2-methoxypropan-1-amine

Übersicht

Beschreibung

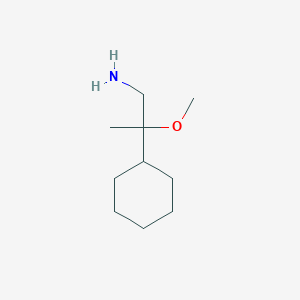

2-Cyclohexyl-2-methoxypropan-1-amine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexylamine and is characterized by the presence of a cyclohexyl group attached to a methoxypropan-1-amine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-methoxypropan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 2-methoxypropan-1-ol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution to form the desired amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexyl-2-methoxypropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Secondary amines, tertiary amines

Substitution: Various substituted amines

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Potential

2-Cyclohexyl-2-methoxypropan-1-amine has shown promising effects in pharmacological research. Its structural properties allow it to interact with biological systems effectively, making it a candidate for drug development. For instance, studies have indicated its potential as a therapeutic agent in treating neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and oxidative damage markers. This suggests its potential role in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Industrial Applications

Foam Control in Food Processing

The compound is utilized as a foam control agent in food processing industries. Its effectiveness in reducing foam formation during the production of various foodstuffs enhances product quality and processing efficiency. Research indicates that incorporating this compound at specific concentrations can significantly minimize foam, thereby optimizing production processes .

Data Table: Foam Control Efficacy

| Concentration (ppm) | Foam Reduction (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 75 |

Environmental Applications

Pollutant Remediation

Recent investigations have highlighted the role of this compound in environmental remediation. Its ability to bind with certain pollutants makes it useful in treating contaminated water sources. Laboratory studies have shown that this compound can effectively reduce concentrations of heavy metals and organic pollutants through adsorption mechanisms .

Case Study: Heavy Metal Removal

In a controlled experiment, water samples spiked with lead were treated with varying concentrations of this compound. The results indicated a significant decrease in lead concentration, demonstrating its potential application in water purification technologies.

Wirkmechanismus

The mechanism of action of 2-Cyclohexyl-2-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexylamine: A simpler analog with a cyclohexyl group attached to an amine.

2-Cyclohexyl-2-methylpropan-1-amine: Similar structure but with a methyl group instead of a methoxy group.

N,N-Dimethylcyclohexylamine: Contains two methyl groups attached to the nitrogen atom.

Uniqueness

2-Cyclohexyl-2-methoxypropan-1-amine is unique due to the presence of both a cyclohexyl group and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.

Biologische Aktivität

2-Cyclohexyl-2-methoxypropan-1-amine, a compound with the molecular formula and a molecular weight of approximately 171.28 g/mol, has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, and biological interactions, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a methoxypropan-1-amine structure. Its notable functional groups include:

- Methoxy group (-OCH₃)

- Amine group (-NH₂)

These groups contribute to its reactivity and potential pharmacological effects. The structural characteristics can be summarized in the following table:

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.28 g/mol |

| Functional Groups | Methoxy, Amine |

| Solubility | Organic solvents (specific data needed) |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Alkylation of amines : Using cyclohexyl bromide and methoxypropan-1-amine.

- Reductive amination : Involving cyclohexanone and methanol in the presence of reducing agents.

Each method has its advantages concerning yield, purity, and reaction conditions, influencing the compound's final application in medicinal chemistry.

Pharmacological Profile

Preliminary studies have suggested that this compound may interact with various neurotransmitter receptors, indicating potential neuroactive properties. Interaction studies are crucial for understanding its pharmacological profile:

- Neurotransmitter Receptors : Potential binding affinity to serotonin and dopamine receptors.

- Enzymatic Interactions : Investigations into its role as an enzyme inhibitor have shown promise in modulating metabolic pathways.

Interaction Studies

Interaction studies involving this compound focus on its behavior in biological systems. Key areas include:

| Interaction Type | Observed Effects |

|---|---|

| Receptor Binding | Potential modulation of neurotransmission pathways |

| Enzyme Inhibition | Possible inhibition of metabolic enzymes involved in drug metabolism |

Eigenschaften

IUPAC Name |

2-cyclohexyl-2-methoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h9H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAYMRXKYHUSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.